molecular formula C16H12ClFN2OS B2939528 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-78-4

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2939528
CAS RN: 900000-78-4
M. Wt: 334.79
InChI Key: AANYDHLSMXBQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential use in treating various diseases, including cancer, osteoporosis, and arthritis. In

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological and pathological processes, including cancer metastasis, bone resorption, and inflammation. This compound inhibits MMPs by binding to the active site of the enzyme and preventing it from cleaving its target substrate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of bone resorption, promotion of bone formation, and anti-inflammatory effects. These effects are mediated by the inhibition of MMPs, as discussed above.

Advantages and Limitations for Lab Experiments

One advantage of using N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide in lab experiments is its specificity for MMPs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness.

Future Directions

There are several future directions for the research on N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer, osteoporosis, and arthritis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound. Finally, the development of more soluble forms of this compound may improve its bioavailability and effectiveness in vivo.

Synthesis Methods

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves the reaction of 7-chloro-4-methylbenzo[d]thiazole-2-amine with 4-fluoroacetophenone in the presence of a catalyst, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use in treating osteoporosis by inhibiting bone resorption and promoting bone formation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for arthritis.

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-9-2-7-12(17)15-14(9)20-16(22-15)19-13(21)8-10-3-5-11(18)6-4-10/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANYDHLSMXBQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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